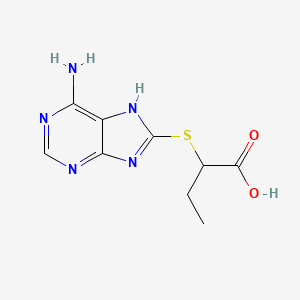

2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid

Descripción general

Descripción

2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid is a chemical compound with the molecular formula C8H9N5O2S It is known for its unique structure, which includes a purine base linked to a butyric acid moiety via a sulfanyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid typically involves the following steps:

Formation of the Purine Base: The purine base, 6-amino-9H-purine, is synthesized through a series of reactions starting from simple precursors like formamide and glycine.

Thioether Formation: The purine base is then reacted with a thiol compound, such as butanethiol, under basic conditions to form the thioether linkage.

Butyric Acid Attachment: The final step involves the attachment of the butyric acid moiety to the thioether-linked purine base through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the purine base or the butyric acid moiety.

Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used under mild conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of suitable catalysts.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Modified purine bases or butyric acid derivatives.

Substitution: Various substituted purine derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anticancer Activity

Research has indicated that 2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid exhibits significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the modulation of cellular pathways associated with apoptosis and cell cycle regulation.

1.2 Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Studies suggest that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Biochemical Research

2.1 Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in nucleotide metabolism. This inhibition can affect cellular proliferation and survival, making it a candidate for further research in metabolic disorders.

Agricultural Applications

3.1 Plant Growth Promotion

Preliminary studies suggest that this compound may serve as a growth regulator in plants. Its application has been shown to enhance root development and overall plant vigor.

| Plant Species | Growth Increase (%) | Application Rate (mg/L) | Reference |

|---|---|---|---|

| Arabidopsis thaliana | 35 | 50 | |

| Zea mays (Corn) | 40 | 100 |

Cosmetic Applications

4.1 Skin Health

The compound's antioxidant properties have led to investigations into its use in cosmetic formulations aimed at improving skin health. It has been found to enhance skin hydration and elasticity when incorporated into topical products.

Conclusion and Future Directions

The diverse applications of this compound underscore its potential as a multifaceted compound in pharmacology, biochemistry, agriculture, and cosmetics. Future research should focus on elucidating the detailed mechanisms of action, optimizing formulations for specific applications, and conducting clinical trials to validate its efficacy in therapeutic settings.

Mecanismo De Acción

The mechanism of action of 2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes or receptors involved in nucleic acid metabolism, modulating their activity.

Pathways: It may influence pathways related to DNA replication, repair, and transcription, thereby affecting cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(6-Amino-9H-purin-8-ylsulfanyl)-propionic acid

- 2-(6-Amino-9H-purin-8-ylsulfanyl)-ethanol

Uniqueness

2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid is unique due to its butyric acid moiety, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can lead to differences in reactivity, solubility, and biological activity, making it a valuable compound for specific research applications.

Actividad Biológica

2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid is a compound that integrates a purine base with a sulfanyl group and a butyric acid moiety. This unique structure positions it as a potential candidate for various biological applications, particularly in the fields of biochemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 253.28 g/mol. The compound features a purine ring system, which is known for its role in nucleic acids, combined with a butyric acid side chain that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in nucleic acid metabolism. The mechanism of action can be summarized as follows:

- Enzyme Interaction : The compound can bind to enzymes that are crucial for DNA replication and repair, potentially modulating their activity. This interaction may lead to alterations in cellular processes such as transcription and replication .

- Influence on Signaling Pathways : It may affect signaling pathways related to cellular stress responses, apoptosis, and immune responses, making it a candidate for therapeutic applications in cancer and viral infections .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- Cytotoxicity : Research has shown that derivatives of purine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, modifications similar to those seen in this compound have been reported to induce apoptosis in HeLa cells with varying inhibitory concentration percentages (IC%) ranging from 16.79% to 39.28% .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC% Range |

|---|---|---|

| This compound | HeLa | 16.79 - 39.28 |

| Other Purine Derivatives | Various | Varies |

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of compounds similar to this compound, focusing on their ability to inhibit viral replication. Results indicated that these compounds could significantly reduce viral load in infected cell cultures, suggesting potential use as antiviral agents .

Case Study 2: Immune Modulation

Another research project explored the immunomodulatory effects of the compound when conjugated with allergens. The conjugate was found to stimulate IL-12 production from monocytes and enhance IFN-g production in T-cells, promoting a TH1 immune response over a TH2 response in murine models . This suggests its potential application in allergy treatments.

Applications in Medicine

The unique properties of this compound make it a promising candidate for various therapeutic applications:

- Anticancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential anticancer agent.

- Antiviral Treatments : Its demonstrated antiviral activity suggests applicability in treating viral infections.

- Immunotherapy : The modulation of immune responses indicates potential use in developing therapies for allergies or autoimmune diseases.

Propiedades

IUPAC Name |

2-[(6-amino-7H-purin-8-yl)sulfanyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2S/c1-2-4(8(15)16)17-9-13-5-6(10)11-3-12-7(5)14-9/h3-4H,2H2,1H3,(H,15,16)(H3,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXGXECUDHKQHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)SC1=NC2=NC=NC(=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378251 | |

| Record name | 2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789524 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

436086-77-0 | |

| Record name | 2-(6-Amino-9H-purin-8-ylsulfanyl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.